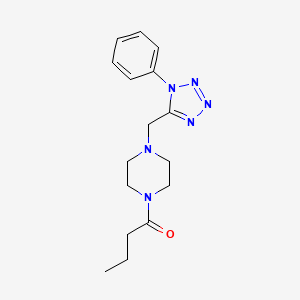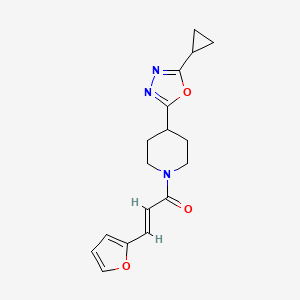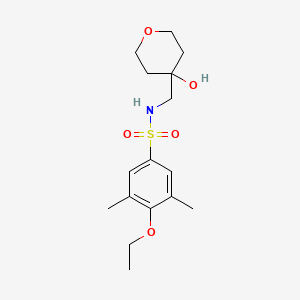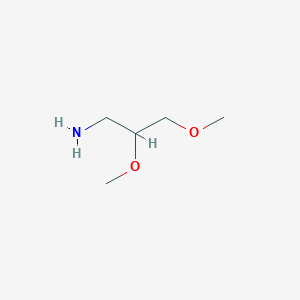
N-Boc-4-bromo-3-methyl-benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-4-bromo-3-methyl-benzylamine is a chemical compound that is part of a broader class of organic molecules known for their utility in various chemical reactions and syntheses. The N-Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions. The presence of a bromine atom on the benzyl ring makes it a useful building block for further chemical transformations, such as palladium-catalyzed cross-coupling reactions.
Synthesis Analysis
The synthesis of related N-Boc protected benzylamines typically involves the protection of the amine group followed by the introduction of the bromine atom onto the aromatic ring. For instance, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] involves a nucleophilic substitution reaction, cyano-reduction reaction, and cyclization reaction, starting from 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile . Although not the exact compound , this synthesis route provides insight into the potential methods that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a Boc-protected amine group and a bromine atom on the benzyl ring. Structural characterization techniques such as NMR spectroscopy, IR spectroscopy, MS, and X-ray crystallography are commonly used to confirm the structure of such compounds . For example, the structure of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a compound with a similar brominated benzylamine core, was confirmed using these methods .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom makes it a suitable candidate for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to yield the free amine. The compound can also participate in palladium-catalyzed C-H arylation reactions, as demonstrated by the synthesis of diarylmethylamines from N-Boc benzylalkylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would include its melting point, solubility, and stability under various conditions. These properties are essential for handling the compound and for its use in chemical reactions. The melting points of related compounds have been reported, and they can provide a reference for what to expect with this compound . The compound's stability in the presence of different reagents, solvents, and temperatures would also be critical for its practical applications in synthesis.
Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Intermediate Production
N-Boc-4-bromo-3-methyl-benzylamine serves as a precursor in the production of pharmaceutically active compounds, particularly as HIV protease inhibitors. The conversion of traditional batch processes to continuous flow systems for producing key intermediates such as (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, which is derived from N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, has been studied to enhance production efficiency (Pollet et al., 2009).
2. Synthesis of PET Agents
N-Boc-protected derivatives are utilized in the synthesis of radiolabeling precursors, such as in the preparation of [(11)C]GSK1482160, a PET agent targeting P2X(7) receptors. The synthesis from various starting materials, including 2-chloro-3-(trifluoromethyl)benzylamine, demonstrates the compound's relevance in developing diagnostic tools (Gao et al., 2015).
3. Asymmetric Synthesis of Alcohols
N-Boc derivatives, such as N-Boc benzylalkylamines, have been used in asymmetric lithiation-substitution reactions. These reactions are crucial for synthesizing chiral secondary alcohols with high enantioselectivity, underscoring the compound's importance in chiral synthesis (Coldham et al., 2008).
4. Development of Beta-Amino Acid Derivatives
N-Boc-protected tetronic acid amides are key in producing beta-amino acid derivatives. Such derivatives are obtained through photocycloaddition and subsequent lactone ring opening, highlighting the compound's role in the synthesis of structurally complex and conformationally constrained molecules (Basler et al., 2005).
5. Synthesis of Aminocyclobutene Derivatives
N-Boc-protected benzylamines are instrumental in the synthesis of 2-Aminocyclobutene-1-carboxylic Acid Derivatives. These derivatives are significant in peptide chemistry and can be incorporated into small peptides, showcasing the compound's versatility in organic synthesis (Meijere et al., 2010).
6. Synthesis of Nilotinib
In the synthesis of Nilotinib, an antitumor agent, 5-bromo-3-(trifluoromethyl)phenylamine reacts with various intermediates. One of these intermediates undergoes Boc protection, highlighting the compound's role in the multi-step synthesis of clinically significant pharmaceuticals (Cong-zhan, 2009).
7. Palladium-Catalyzed Arylation
Palladium-catalyzed C(sp(3))-H Arylation of N-Boc benzylalkylamines demonstrates the compound's utility in the synthesis of diarylmethylamines, important intermediates in the pharmaceutical industry. This method is noted for avoiding strong bases and low temperatures (Hussain et al., 2015).
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-7-10(5-6-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFTTWUAHIMBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016885.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016886.png)

![N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide](/img/structure/B3016890.png)
![[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol](/img/structure/B3016891.png)



![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016899.png)
![3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016900.png)


![(3Ar,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B3016905.png)
